molecular formula C17H17NO2 B1234968 N-cinnamoyltyramine

N-cinnamoyltyramine

Cat. No.: B1234968
M. Wt: 267.32 g/mol
InChI Key: KGOYCHSKGXJDND-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-cinnamoyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

N-cinnamoyltyramine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-cinnamoyltyramine is unique among cinnamamides due to its specific substitution pattern and biological activities. Similar compounds include:

  • N-trans-feruloyloctopamine
  • N-(2-(4-hydroxyphenyl)-2-methoxyethyl)cinnamamide
  • Terrestriamide
  • Ferulamide

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+

InChI Key

KGOYCHSKGXJDND-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O

Synonyms

N-cinnamoyltyramine
N-trans-cinnamoyltyramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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